![molecular formula C23H42NNaO5 B3285151 Sodium stearoyl glutamate CAS No. 79811-24-8](/img/structure/B3285151.png)
Sodium stearoyl glutamate
Overview
Description
Sodium Stearoyl Glutamate is an amino acid-based emulsifier commonly used in cosmetics. It plays a crucial role in blending oil and water together within cosmetic formulations. Additionally, it acts as a surfactant, helping to condition both the skin and hair. Its non-irritating nature makes it suitable for various applications .
Synthesis Analysis
This compound is derived from glutamic acid and natural fatty acids (such as stearoyl acid), resulting in an anionic surfactant. The synthesis process involves combining these components to create the hypoallergenic and environmentally friendly This compound .
Molecular Structure Analysis
The molecular formula of This compound is C21H41NO6Na . It consists of a glutamic acid backbone with a stearoyl group attached. The sodium ion (Na+) forms an amino acid salt, contributing to its unique properties .
Chemical Reactions Analysis
As an emulsifier, This compound facilitates the formation of stable oil-in-water or water-in-oil emulsions. It enables the combination of hydrophilic and lipophilic ingredients, enhancing the overall stability of cosmetic products. In formulations, it participates in various chemical interactions, ensuring proper dispersion and compatibility .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Application in Miniemulsion Polymerization
Sodium stearoyl glutamate (SDG) has been utilized in miniemulsion polymerization. A study by Yıldız, Landfester, and Antonietti (2003) demonstrated that SDG, as a biodegradable surfactant, was effective in producing very small latex particles during the polymerization of styrene and lauryl methacrylate. This application of SDG indicates its potential in creating environmentally friendly polymers with specific particle size control (Yıldız, Landfester, & Antonietti, 2003).
2. Role in Glutamate Transport Proteins
Another research area involves the role of sodium/proton/glutamate symport proteins in microorganisms like Bacillus stearothermophilus. Tolner, Poolman, and Konings (1992) found that these proteins are crucial for nutrient uptake and their expression in Escherichia coli facilitated the study of glutamate transport at the molecular level. This research sheds light on fundamental biological processes involving sodium and glutamate (Tolner, Poolman, & Konings, 1992).
3. Emulsion Development in Pharmaceuticals and Cosmetics
SDG has been used in the development of natural and sustainable emulsions, which serve as vehicle bases for topical preparations. Research by Leal et al. (2022) showed that emulsions incorporating SDG had improved characteristics like stability and skin hydration, demonstrating its application in the pharmaceutical and cosmetic industries (Leal et al., 2022).
4. Ionic Cross-Linking for Cellulose Modification
In the field of material science, sodium L-glutamate has been reported as an effective catalyst for the cross-linking between butanetetracarboxylic acid and cellulose, as shown by Ji, Tang, Hu, and Yan (2019). This application highlights its role in the sustainable modification of cellulose, providing an eco-friendly approach to material processing (Ji, Tang, Hu, & Yan, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFCTLPQJQDQI-BDQAORGHSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703821 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79811-24-8 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.